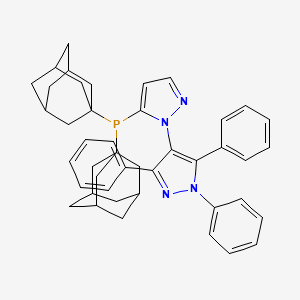

Ad-BippyPhos

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(1-adamantyl)-[2-(1,3,5-triphenylpyrazol-4-yl)pyrazol-3-yl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H47N4P/c1-4-10-36(11-5-1)40-42(41(37-12-6-2-7-13-37)47(46-40)38-14-8-3-9-15-38)48-39(16-17-45-48)49(43-24-30-18-31(25-43)20-32(19-30)26-43)44-27-33-21-34(28-44)23-35(22-33)29-44/h1-17,30-35H,18-29H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFBOUNFWVRWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)P(C4=CC=NN4C5=C(N(N=C5C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C91CC2CC(C9)CC(C2)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H47N4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ad-BippyPhos (CAS 1239478-87-5): A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, Ad-BippyPhos has emerged as a highly effective and versatile ligand in palladium-catalyzed cross-coupling reactions. Its unique structural features contribute to high catalytic activity and a broad substrate scope, making it a valuable tool in the synthesis of complex molecules, particularly in the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.

This technical guide provides an in-depth overview of this compound, including its physicochemical properties, applications in catalysis with a focus on the Buchwald-Hartwig amination, detailed experimental protocols, and a visualization of the catalytic cycle.

Core Properties of this compound

This compound, with the chemical name 5-[bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-1',3',5'-triphenyl-1,4'-Bi-1H-pyrazole, is a bulky, electron-rich monodentate phosphine ligand.[1] Its adamantyl (Ad) groups provide significant steric hindrance, which is crucial for promoting the desired catalytic activity and preventing undesired side reactions.

| Property | Value | Source |

| CAS Number | 1239478-87-5 | [1] |

| Molecular Formula | C44H47N4P | [1] |

| Molecular Weight | 662.86 g/mol | AChemBlock |

| Appearance | White to light yellow powder | Sinocompound |

| Storage | Store under inert gas at 0-8 °C | AChemBlock |

Applications in Palladium-Catalyzed Cross-Coupling

This compound is a member of the BippyPhos ligand family, which has demonstrated exceptional utility in various palladium-catalyzed cross-coupling reactions. The primary application of this compound is as a supporting ligand in the Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds. This reaction is widely used in the synthesis of pharmaceuticals and other functional materials.

The this compound/palladium catalyst system is effective for the coupling of a wide range of (hetero)aryl chlorides, bromides, and tosylates with various nitrogen-containing nucleophiles, including:

-

Primary amines

-

Secondary amines

-

NH-heterocycles

-

Amides

-

Ammonia

-

Hydrazine

Furthermore, this compound has been successfully employed in C-O coupling reactions, enabling the synthesis of aryl ethers from aryl halides and alcohols.

Experimental Protocols: Buchwald-Hartwig Amination

The following is a general experimental protocol for the palladium-catalyzed amination of aryl halides using a BippyPhos-type ligand, adapted from a procedure for the amination of aryl/heteroaryl halides with aliphatic amines. This protocol serves as a starting point and may require optimization for specific substrates.

General Procedure for the Coupling of Aryl Halides with Aliphatic Amines:

Materials:

-

Aryl halide (1 equivalent, 0.25 mmol, if solid)

-

Amine (1.5 equivalents, 0.375 mmol, if solid)

-

BippyPhos ligand (e.g., this compound) (2 mol %)

-

Palladium precatalyst (e.g., [Pd(crotyl)Cl]2) (0.25 mol %)

-

Base (e.g., KOtBu) (2 equivalents)

-

Solvent (e.g., 2 wt % aqueous solution of the surfactant "Savie")

-

1-dram vial with a PTFE-coated magnetic stir bar

-

Rubber septum

-

Argon/vacuum manifold

-

Argon-filled glovebox

Procedure:

-

To a 1-dram vial equipped with a PTFE-coated magnetic stir bar, add the aryl halide (if solid).

-

Add the amine (if solid) to the vial.

-

Seal the vial with a rubber septum, and then evacuate and backfill with argon three times using an argon/vacuum manifold.

-

Transfer the vial into an argon-filled glovebox.

-

In the glovebox, add the BippyPhos ligand, the palladium precatalyst, and the base to the vial.

-

Add the solvent to the vial.

-

If the aryl halide and/or amine are liquids, add them at this stage via syringe.

-

Seal the vial tightly and remove it from the glovebox.

-

Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 60 °C).

-

Stir the reaction mixture for the desired amount of time (e.g., 1.5 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Proceed with the appropriate workup and purification procedures.

Catalytic Cycle and Workflow Visualization

The following diagrams illustrate the generally accepted catalytic cycle for the Buchwald-Hartwig amination and a typical experimental workflow.

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

References

An In-depth Technical Guide on the Synthesis and Characterization of Ad-BippyPhos

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ad-BippyPhos, formally known as 5-[Di(1-adamantyl)phosphino]-1',3',5'-triphenyl-1'H-[1,4']bipyrazole, is a monodentate phosphine ligand belonging to the BippyPhos family of ligands. These ligands are instrumental in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The bulky adamantyl groups on the phosphorus atom of this compound impart unique steric and electronic properties that influence the reactivity and selectivity of the catalytic system. This guide provides a comprehensive overview of the synthesis and characterization of this compound, presenting detailed experimental protocols and data to support its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[1]

| Property | Value |

| Chemical Formula | C₄₄H₄₇N₄P |

| Molecular Weight | 662.86 g/mol |

| CAS Number | 1239478-87-5 |

| Appearance | White to light yellow powder |

| Melting Point | 295-300 °C |

| Solubility | Soluble in many common organic solvents |

Synthesis of this compound

The synthesis of this compound follows a streamlined, multi-step procedure developed for the BippyPhos family of ligands. The general strategy involves the initial construction of a bipyrazole core, followed by the introduction of the di(1-adamantyl)phosphino group.

Synthetic Pathway

The overall synthetic pathway can be visualized as a two-stage process: the formation of the key bipyrazole precursor and the subsequent phosphination.

Experimental Protocols

The following protocols are based on the general methodology for the synthesis of the BippyPhos ligand family. Researchers should adapt these procedures with appropriate safety precautions and laboratory techniques.

Stage 1: Synthesis of the Bipyrazole Precursor

-

Bromination of Diketone: A suitable diketone starting material is dissolved in an appropriate solvent (e.g., dichloromethane). To this solution, bromine is added dropwise at a controlled temperature. The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed. The reaction mixture is then worked up to isolate the brominated intermediate.

-

Alkylation with Pyrazole: The brominated diketone is dissolved in a polar aprotic solvent (e.g., DMF) and treated with pyrazole in the presence of a base (e.g., potassium carbonate). The mixture is heated to facilitate the nucleophilic substitution. After completion, the product is extracted and purified.

-

Condensation with Phenylhydrazine and Cyclization: The resulting intermediate is reacted with phenylhydrazine in a suitable solvent (e.g., ethanol) with an acid catalyst. The reaction mixture is heated to promote condensation and subsequent cyclization to form the 1',3',5'-triphenyl-1'H-[1,4']bipyrazole core. The crude product is then purified by recrystallization or column chromatography.

Stage 2: Phosphination

-

Lithiation of the Bipyrazole Precursor: The purified bipyrazole precursor is dissolved in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (e.g., -78 °C). A solution of n-butyllithium in hexanes is added dropwise to effect lithiation. The reaction is stirred at low temperature for a specified period.

-

Trapping with Di(1-adamantyl)chlorophosphine: A solution of di(1-adamantyl)chlorophosphine in a dry, aprotic solvent is then added to the lithiated bipyrazole solution at low temperature. The reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete.

-

Workup and Purification: The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude this compound is then purified by an appropriate method, such as column chromatography on silica gel, to yield the final product as a white to light yellow powder.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected characterization data based on the structure and analogous compounds.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Complex aromatic signals corresponding to the phenyl and bipyrazole protons. Characteristic broad signals in the aliphatic region for the adamantyl protons. |

| ¹³C NMR | Multiple signals in the aromatic region for the phenyl and bipyrazole carbons. Distinct signals in the aliphatic region corresponding to the adamantyl cage carbons. A signal for the carbon atom directly attached to the phosphorus will show coupling to the ³¹P nucleus. |

| ³¹P NMR | A single resonance in the phosphine region of the spectrum, characteristic of a tri-substituted phosphine. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of this compound (m/z = 662.35) should be observed. |

Note: As of the last update, specific, publicly available experimental spectra for this compound are limited. The expected observations are based on the known structure and data from similar phosphine ligands.

Applications in Catalysis

This compound is primarily utilized as a ligand in palladium-catalyzed cross-coupling reactions. The bulky adamantyl groups create a sterically demanding environment around the palladium center, which can enhance the rate of reductive elimination and prevent catalyst deactivation pathways.

Buchwald-Hartwig Amination

A primary application of this compound is in the Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen (C-N) bonds. The Pd/Ad-BippyPhos catalyst system is effective for the coupling of a wide range of aryl and heteroaryl halides with various amines.

Conclusion

This compound is a valuable phosphine ligand for advancing palladium-catalyzed cross-coupling reactions. Its synthesis, while multi-stepped, is achievable through established methodologies for the BippyPhos ligand family. Proper characterization is crucial to ensure the quality and performance of the ligand in catalytic applications. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this compound in their synthetic endeavors, particularly in the fields of drug discovery and materials science. Further research into the specific applications and reaction optimization with this compound will continue to expand its utility in organic synthesis.

References

Ad-BippyPhos: A Comprehensive Technical Guide for Advanced Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ad-BippyPhos is a sterically demanding, electron-rich monophosphine ligand widely employed in palladium-catalyzed cross-coupling reactions. Its bulky adamantyl groups and bipyrazole backbone contribute to its high catalytic activity and broad substrate scope, making it a valuable tool in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. This technical guide provides an in-depth overview of the molecular properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and the underlying catalytic mechanisms.

Core Molecular Data

This compound, with the chemical name 5-[Bis(1-adamantyl)phosphino]-1',3',5'-triphenyl-1'H-1,4'-bipyrazole, is a white to light yellow powder.[1] Its key molecular and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C44H47N4P | [2] |

| Molecular Weight | 662.8 g/mol | [2] |

| CAS Number | 1239478-87-5 | [2] |

| Appearance | White to light yellow powder | [1] |

| Melting Point | 295-300 °C | |

| Storage | Store at 2-8 °C under an inert atmosphere | [3] |

Synthesis of this compound

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound has proven to be a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. The steric bulk of the adamantyl groups is believed to promote the formation of the active monoligated palladium(0) species, which is crucial for efficient catalytic turnover, especially with challenging substrates.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds. Catalyst systems employing this compound have demonstrated broad utility in the coupling of a wide range of aryl halides (including chlorides) and pseudohalides with various amines, amides, and other nitrogen-containing nucleophiles.[5][6]

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle centered around a palladium complex. The bulky this compound ligand plays a critical role in facilitating each step of this cycle.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The following is a general procedure for the palladium-catalyzed amination of an aryl halide using a bulky phosphine ligand like this compound. It is important to note that optimal conditions (e.g., catalyst loading, base, solvent, temperature, and reaction time) may vary depending on the specific substrates.

Materials:

-

Aryl halide (1.0 mmol)

-

Amine (1.2 mmol)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (0.5-2 mol%)

-

This compound ligand (1-4 mol%)

-

Strong base (e.g., NaOt-Bu, KOt-Bu, or K₃PO₄) (1.4-2.0 mmol)

-

Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF) (3-5 mL)

Procedure:

-

In a glovebox or under an inert atmosphere, an oven-dried Schlenk tube or reaction vial is charged with the palladium precatalyst, this compound ligand, and the base.

-

The aryl halide and the amine are then added, followed by the solvent.

-

The reaction vessel is sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (typically 2-24 hours).

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove palladium residues.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired arylamine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon (C-C) bonds. The use of this compound as a ligand can be beneficial for the coupling of sterically hindered or electronically challenging aryl halides with organoboron reagents.

The catalytic cycle for the Suzuki-Miyaura coupling shares similarities with the Buchwald-Hartwig amination, involving oxidative addition, transmetalation, and reductive elimination steps.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The following is a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with a boronic acid or ester using a bulky phosphine ligand like this compound. As with the Buchwald-Hartwig amination, optimization of reaction conditions is often necessary.

Materials:

-

Aryl halide (1.0 mmol)

-

Organoboron reagent (e.g., arylboronic acid or ester) (1.1-1.5 mmol)

-

Palladium precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

-

This compound ligand (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol)

-

Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, DMF, often with water as a co-solvent) (3-5 mL)

Procedure:

-

In a glovebox or under an inert atmosphere, an oven-dried Schlenk tube or reaction vial is charged with the aryl halide, organoboron reagent, palladium precatalyst, this compound ligand, and the base.

-

The solvent (and water, if applicable) is added.

-

The reaction vessel is sealed and heated to the desired temperature (typically 80-120 °C) with vigorous stirring for the required time (typically 2-24 hours).

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent and water.

-

The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Conclusion

This compound is a powerful and versatile ligand for palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties enable the efficient synthesis of a wide array of C-N and C-C bonds, making it an indispensable tool for synthetic chemists in both academic and industrial settings. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and professionals working in the field of organic synthesis and drug development.

References

- 1. 5-[Di(1-adamantyl)phosphino]-1',3',5'-triphenyl-1'H-[1,4']bipyrazole, this compound-SINOCOMPOUND [en.sinocompound.com]

- 2. This compound | C44H47N4P | CID 46939809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95% | CAS: 1239478-87-5 | AChemBlock [achemblock.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physical and Chemical Properties of Ad-BippyPhos

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ad-BippyPhos, a bulky monodentate phosphine ligand widely utilized in palladium-catalyzed cross-coupling reactions. The information presented herein is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development in the effective application of this versatile ligand.

Core Physical and Chemical Properties

This compound, or 5-[di(1-adamantyl)phosphino]-1',3',5'-triphenyl-1'H-1,4'-bipyrazole, is a white to light yellow crystalline solid. Its bulky adamantyl groups and the bipyrazole backbone contribute to its unique steric and electronic properties, which are pivotal to its catalytic efficacy. The ligand is known for its ability to facilitate challenging cross-coupling reactions, particularly the Buchwald-Hartwig amination.

A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | 5-[Bis(1-adamantyl)phosphino]-1′,3′,5′-triphenyl-1,4′-bi-1H-pyrazole | [1] |

| Synonyms | This compound, Adamantyl-BippyPhos, Ad-BGPhos | [1][2] |

| CAS Number | 1239478-87-5 | [2] |

| Molecular Formula | C₄₄H₄₇N₄P | [1] |

| Molecular Weight | 662.86 g/mol | [2] |

| Appearance | White to light yellow powder/crystals | [2] |

| Melting Point | 295-300 °C | [1] |

| Solubility | Soluble in common organic solvents such as THF, toluene, and dichloromethane. Specific quantitative data is not readily available in published literature. | |

| Stability | Air and moisture sensitive. Should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C.[2] |

Experimental Protocols

Detailed experimental procedures for the synthesis, purification, and characterization of this compound are crucial for its effective use and for ensuring its quality.

Synthesis of this compound

The synthesis of this compound is based on the general procedure for the BippyPhos family of ligands. The key steps involve the formation of the bipyrazole core followed by phosphinylation.

Experimental Workflow for the Synthesis of this compound Precursor

Caption: Synthesis of the bipyrazole precursor for this compound.

Detailed Synthesis Protocol:

A detailed, step-by-step protocol for the synthesis of this compound is described in "Streamlined Synthesis of the Bippyphos Family of Ligands and Cross-Coupling Applications" in the journal Organic Process Research & Development. The general two-step process is as follows:

-

Synthesis of the Bipyrazole Precursor: The synthesis begins with the one-pot bromination of 1,3-diphenyl-1,3-propanedione, followed by alkylation with pyrazole and subsequent condensation with phenylhydrazine to yield the 5-bromo-1',3',5'-triphenyl-1'H-1,4'-bipyrazole precursor.

-

Phosphinylation: The bipyrazole precursor is then subjected to a lithium-halogen exchange, and the resulting lithiated species is trapped with di(1-adamantyl)chlorophosphine to afford this compound.

Purification: The crude product is typically purified by column chromatography on silica gel.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

| Technique | Observed Data |

| ¹H NMR | Spectral data would show characteristic peaks for the adamantyl and phenyl protons. Specific chemical shifts and coupling constants would need to be referenced from the supporting information of relevant publications. |

| ¹³C NMR | The spectrum would display resonances corresponding to the carbon atoms of the adamantyl and bipyrazole-phenyl frameworks. |

| ³¹P NMR | A single characteristic peak is expected in the phosphine region of the spectrum. |

| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound. |

| IR | The infrared spectrum would exhibit characteristic absorption bands for C-H, C=C, and C-N bonds. |

Applications in Catalysis

This compound is a highly effective ligand in various palladium-catalyzed cross-coupling reactions, primarily due to its steric bulk which promotes the formation of the active monoligated palladium species and facilitates reductive elimination.

Buchwald-Hartwig Amination

This compound is particularly renowned for its performance in the Buchwald-Hartwig amination for the formation of C-N bonds. The bulky adamantyl groups are crucial for achieving high catalytic activity and turnover numbers.

Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

This compound can also be employed in Suzuki-Miyaura couplings for the formation of C-C bonds, although it is more commonly associated with C-N bond formation. The principles of steric hindrance promoting the catalytic cycle remain the same.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Handling and Storage

Given its sensitivity to air and moisture, proper handling and storage of this compound are imperative to maintain its integrity and catalytic activity. All manipulations should be carried out under an inert atmosphere, such as in a glovebox or using Schlenk techniques. It is recommended to store the ligand in a sealed container at 2-8 °C.[2]

Conclusion

This compound stands out as a highly effective and versatile ligand for palladium-catalyzed cross-coupling reactions. Its unique structural features, characterized by significant steric bulk, enable the efficient formation of challenging carbon-nitrogen and carbon-carbon bonds. This technical guide provides essential information on its physical and chemical properties, synthesis, and catalytic applications to aid researchers in leveraging its full potential in their synthetic endeavors.

References

The Adamantyl Advantage: Unraveling the Role of Steric Bulk in the Ad-BippyPhos Ligand for Enhanced Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the development of highly efficient and selective catalysts is paramount for the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki-Miyaura, and C-O coupling reactions, have become indispensable tools for the formation of carbon-nitrogen, carbon-carbon, and carbon-oxygen bonds, respectively. The success of these transformations is critically dependent on the nature of the phosphine ligand coordinated to the palladium center. Among the diverse array of ligands, Ad-BippyPhos, a bulky and electron-rich bipyrazole-based phosphine ligand, has emerged as a powerful tool for challenging coupling reactions. This technical guide delves into the crucial role of the adamantyl groups in the this compound ligand, providing a comprehensive overview of its synthesis, catalytic applications, and the underlying principles that govern its exceptional performance.

The Steric and Electronic Influence of Adamantyl Groups

The defining feature of the this compound ligand is the presence of two bulky di(1-adamantyl)phosphino groups attached to the bipyrazole backbone. These adamantyl substituents exert a profound influence on the ligand's steric and electronic properties, which in turn dictates the reactivity and selectivity of the corresponding palladium catalyst.

Steric Effects: The most significant contribution of the adamantyl groups is their immense steric bulk. This bulkiness, often quantified by a large cone angle, plays a multifaceted role in the catalytic cycle:

-

Promotion of Monoligation: The steric hindrance around the phosphorus atom favors the formation of monoligated palladium(0) species (L-Pd(0)), which are often the most catalytically active intermediates in cross-coupling reactions. This prevents the formation of less reactive bis-ligated species.

-

Stabilization of the Catalytic Species: The bulky adamantyl groups create a protective pocket around the palladium center, shielding it from decomposition pathways and contributing to the overall stability and longevity of the catalyst.

-

Facilitation of Reductive Elimination: The steric pressure exerted by the adamantyl groups can promote the final reductive elimination step of the catalytic cycle, where the desired C-N, C-C, or C-O bond is formed and the product is released from the palladium center. This acceleration of the rate-determining step leads to higher turnover numbers and overall reaction efficiency.

-

Control of Selectivity: The steric bulk can influence the regioselectivity and chemoselectivity of the reaction by dictating the approach of the substrates to the catalytic center. For instance, in the amination of polyhalogenated arenes, the steric hindrance can favor coupling at the less hindered position.

Electronic Effects: While the steric properties are dominant, the adamantyl groups also contribute to the electronic nature of the ligand. As alkyl groups, they are electron-donating, which increases the electron density on the phosphorus atom and, consequently, on the palladium center. This enhanced electron density on the palladium can facilitate the initial oxidative addition step of the catalytic cycle, particularly with challenging substrates like aryl chlorides.

The interplay of these steric and electronic effects is crucial for the high performance of this compound in a wide range of catalytic transformations.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The unique structural features of this compound translate into exceptional performance in various palladium-catalyzed cross-coupling reactions. The following tables summarize the quantitative data from representative studies, highlighting the efficiency of the this compound catalyst system.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. This compound has proven to be a highly effective ligand for the coupling of a wide range of aryl and heteroaryl halides with various amines.

| Entry | Aryl Halide | Amine | Product | Yield (%)[1] |

| 1 | 4-Chlorotoluene | Morpholine | 4-(p-tolyl)morpholine | >95 |

| 2 | 2-Chlorotoluene | Aniline | N-phenyl-o-toluidine | 92 |

| 3 | 1-Chloro-4-nitrobenzene | n-Hexylamine | N-(4-nitrophenyl)hexan-1-amine | 98 |

| 4 | 2-Bromopyridine | Piperidine | 2-(piperidin-1-yl)pyridine | 96 |

Table 1: Representative yields for the Buchwald-Hartwig amination of aryl halides using an this compound-based catalyst system.

In a comparative study on the monoarylation of ammonia, the AdBippyPhos ligand demonstrated a favorable selectivity for the desired primary amine over the diarylamine byproduct, affording a 5.8:1 ratio of ArNH₂ to Ar₂NH.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While specific quantitative data for this compound in a wide range of Suzuki-Miyaura couplings is less prevalent in the readily available literature, the structural similarities to other bulky phosphine ligands suggest high efficacy, particularly with sterically demanding substrates and unreactive aryl chlorides. The bulky di(1-adamantyl)phosphinous acid-ligated Pd(II) precatalysts have shown to be effective for the Suzuki reaction of unreactive aryl chlorides, with mononuclear and mono-ligated Pd species assumed to be the catalytically active species.[2]

| Entry | Aryl Halide | Boronic Acid | Product | Yield (%)[2] |

| 1 | Phenyl chloride | 4-Tolylboronic acid | 4-Methyl-1,1'-biphenyl | 99 |

| 2 | 4-Chlorotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 92 |

| 3 | 2-Chloropyridine | Phenylboronic acid | 2-Phenylpyridine | 99 |

Table 2: Representative yields for the Suzuki-Miyaura coupling of aryl chlorides using a di(1-adamantyl)phosphinous acid-ligated palladium precatalyst.

C-O Coupling Reactions

The formation of diaryl ethers via C-O cross-coupling is a challenging transformation. This compound has been identified as an effective ligand for the coupling of aryl and heteroaryl halides with primary aliphatic alcohols.[3]

| Entry | Aryl Halide | Alcohol | Product | Yield (%) |

| 1 | 4-Bromotoluene | 1-Butanol | 1-(Butoxymethyl)-4-methylbenzene | 85 |

| 2 | 1-Chloro-4-methoxybenzene | Ethanol | 1-Ethoxy-4-methoxybenzene | 78 |

| 3 | 2-Chloropyridine | 1-Propanol | 2-Propoxypyridine | 82 |

Table 3: Representative yields for the C-O coupling of aryl halides with primary alcohols using an this compound-based catalyst system.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of any catalytic system. The following sections provide representative procedures for the synthesis of the this compound ligand and its application in a key cross-coupling reaction.

Synthesis of 5-[Di(1-adamantyl)phosphino]-1′,3′,5′-triphenyl-1′H-[1,4′]bipyrazole (this compound)

The synthesis of this compound can be achieved through a multi-step sequence, starting from readily available precursors. A streamlined synthesis of the BippyPhos family of ligands has been reported, which can be adapted for the adamantyl derivative.[4] The key steps involve the formation of the bipyrazole core followed by phosphination.

Step 1: Synthesis of the Bipyrazole Precursor

A one-pot procedure involving the bromination of a diketone followed by alkylation with pyrazole and condensation with phenylhydrazine can be employed to construct the bipyrazole core.[4]

Step 2: Phosphination

The final step involves the introduction of the di(1-adamantyl)phosphino group. This is typically achieved by lithiation of the bipyrazole precursor followed by trapping with di(1-adamantyl)chlorophosphine.

To a solution of the bipyrazole precursor in anhydrous THF at -78 °C is added a solution of n-butyllithium in hexanes dropwise. The reaction mixture is stirred at this temperature for 1 hour. A solution of di(1-adamantyl)chlorophosphine in anhydrous THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

General Procedure for the Buchwald-Hartwig Amination of Aryl Chlorides

The following is a general procedure for the palladium-catalyzed amination of aryl chlorides using the this compound ligand.

An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (palladium source), this compound, and sodium tert-butoxide. The tube is evacuated and backfilled with argon (this cycle is repeated three times). The aryl chloride, the amine, and the solvent (e.g., toluene or dioxane) are then added via syringe. The reaction mixture is stirred at the desired temperature (typically 80-110 °C) for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to afford the desired arylamine product.

Visualizing the Catalytic Landscape

To better understand the relationships and processes involved, the following diagrams, generated using the DOT language, illustrate key aspects of the this compound ligand and its role in catalysis.

Caption: Structure of the this compound ligand.

Caption: Buchwald-Hartwig amination catalytic cycle.

Caption: Role of adamantyl groups' steric effects.

Conclusion

The this compound ligand represents a significant advancement in the design of phosphine ligands for palladium-catalyzed cross-coupling reactions. The incorporation of bulky adamantyl groups imparts a unique combination of steric and electronic properties that lead to highly active, stable, and selective catalysts. The ability to effectively promote challenging C-N, C-C, and C-O bond formations makes this compound an invaluable tool for organic chemists in academia and industry. A thorough understanding of the role of the adamantyl groups, as detailed in this guide, is crucial for the rational selection and application of this powerful ligand in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. As the demand for more efficient and sustainable synthetic methodologies continues to grow, the principles embodied by the this compound ligand will undoubtedly inspire the development of the next generation of high-performance catalysts.

References

The Pivotal Role of Ad-BippyPhos in Modern Catalysis: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the electronic and steric effects of 5-[Di(1-adamantyl)phosphino]-1',3',5'-triphenyl-1'H-[1,4']bipyrazole, commonly known as Ad-BippyPhos. Aimed at researchers, scientists, and professionals in drug development, this document delves into the ligand's physicochemical properties, its application in catalysis—particularly in palladium-catalyzed cross-coupling reactions—and detailed experimental protocols.

Introduction to this compound: A Ligand of Distinction

This compound is a bulky, electron-rich monophosphine ligand that has garnered significant attention in the field of organic synthesis. Its unique architecture, featuring two sterically demanding adamantyl groups and an electron-donating bipyrazole backbone, imparts exceptional catalytic activity, particularly in challenging cross-coupling reactions such as the Buchwald-Hartwig amination. The strategic combination of steric bulk and electron-richness allows for the efficient formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-carbon (C-C) bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1]

Physicochemical and Catalytic Properties

The efficacy of this compound in catalytic systems is a direct consequence of its distinct electronic and steric characteristics. These properties have been quantified and are summarized below.

Quantitative Data Summary

The following table summarizes the key quantitative parameters that define the steric and electronic nature of this compound and its palladium complexes.

| Parameter | Value | Description |

| Molecular Formula | C₄₄H₄₇N₄P | The elemental composition of the this compound ligand.[1][2] |

| Molecular Weight | 662.86 g/mol | The mass of one mole of the this compound ligand.[2] |

| Estimated Cone Angle (ECA) | 211.3° | A measure of the steric bulk of the ligand. The large value indicates significant steric hindrance around the phosphorus atom.[1] |

| G(Pd) | 19.33% | The percentage of the palladium center's coordination sphere shielded by the ligand. This indicates the accessibility of the metal center to substrates.[1] |

| (this compound)₂PdCl₂ Molecular Formula | C₈₈H₉₄N₈P₂PdCl₂ | The elemental composition of the palladium(II) dichloride complex. |

| (this compound)₂PdCl₂ Molecular Weight | 1503.02 g/mol | The mass of one mole of the palladium(II) dichloride complex. |

| Melting Point of (this compound)₂PdCl₂ | 263 °C (decomposes) | The temperature at which the palladium complex melts and begins to decompose. |

Steric and Electronic Effects in Catalysis

The interplay of steric and electronic effects is crucial to the high performance of this compound in catalysis.

Steric Effects

The prominent adamantyl groups of this compound create a sterically congested environment around the palladium center. This bulkiness, quantified by a large estimated cone angle of 211.3°, plays a multifaceted role.[1] It promotes the reductive elimination step in the catalytic cycle, which is often the product-forming step, and helps to stabilize the catalytically active monoligated palladium species. Furthermore, the steric hindrance can influence the regioselectivity and stereoselectivity of certain reactions. Despite its large cone angle, the G(Pd) value of 19.33% suggests that the palladium center remains sufficiently accessible for substrate coordination.[1]

Electronic Effects

The adamantyl groups are strong σ-donors, significantly increasing the electron density on the phosphorus atom. This electron-rich nature is relayed to the palladium center upon coordination, which in turn facilitates the oxidative addition of substrates, a critical step in many catalytic cycles. This enhanced electron density on the metal center can also influence the rates of other elementary steps in the catalytic cycle.

Application in Buchwald-Hartwig Amination

This compound has proven to be an exceptional ligand for the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds. The reaction is widely used in the synthesis of arylamines, which are prevalent motifs in pharmaceuticals and other functional molecules.

Catalytic Cycle of Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination is depicted below. The this compound ligand facilitates each step of this cycle, leading to an efficient overall transformation.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis of this compound and its application in a Buchwald-Hartwig amination reaction.

Synthesis of this compound Ligand (General Procedure)

While a detailed, step-by-step protocol for this compound is proprietary, a general synthesis for the BippyPhos family of ligands has been described and can be adapted. The synthesis typically involves a multi-step sequence:

Caption: General synthetic workflow for the BippyPhos ligand family.

Note: This represents a generalized pathway. Specific reaction conditions, purification methods, and safety precautions would need to be optimized for the synthesis of this compound.

Representative Buchwald-Hartwig Amination Protocol

The following is a representative procedure for the amination of an aryl chloride using a palladium catalyst with a bulky phosphine ligand, adapted for this compound.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

Aryl chloride

-

Amine

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

Procedure:

-

Catalyst Pre-formation (optional but recommended): In a glovebox, to a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (1 mol%) and this compound (1.2 mol%). Add anhydrous toluene and stir the mixture at room temperature for 15-30 minutes.

-

Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl chloride (1.0 equiv) and the amine (1.2 equiv).

-

Base Addition: Add sodium tert-butoxide (1.4 equiv) to the reaction mixture.

-

Reaction Conditions: Seal the Schlenk flask and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitoring: Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Safety Precautions: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) by personnel trained in handling air- and moisture-sensitive reagents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This compound stands out as a highly effective and versatile ligand for palladium-catalyzed cross-coupling reactions. Its unique combination of significant steric bulk and strong electron-donating properties enables the efficient synthesis of a wide range of valuable organic molecules under relatively mild conditions. The quantitative data and experimental guidelines provided in this document are intended to facilitate its application in research and development, particularly in the pharmaceutical and fine chemical industries.

References

In-Depth Technical Guide to the Ad-BippyPhos Bipyrazole Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ad-BippyPhos, an electron-rich and sterically demanding monophosphine ligand, has emerged as a powerful tool in modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique bipyrazole core, decorated with bulky adamantyl groups, imparts exceptional catalytic activity and broad substrate scope, enabling challenging bond formations crucial for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the key features of the this compound bipyrazole core, including its synthesis, structural characteristics, and catalytic applications, supported by quantitative data and detailed experimental protocols.

Core Features of the this compound Ligand

The efficacy of this compound stems from the synergistic interplay of its distinct structural components: the bipyrazole backbone and the di(1-adamantyl)phosphino moiety.

Bipyrazole Core: The bipyrazole backbone serves as a rigid and electronically tunable scaffold. This heterocyclic framework contributes to the overall stability of the palladium catalyst and influences its reactivity. The nitrogen atoms within the pyrazole rings can engage in secondary interactions with the metal center, further modulating the catalyst's properties.

Di(1-adamantyl)phosphino Group: The most prominent feature of this compound is the presence of two bulky adamantyl groups attached to the phosphorus atom. These groups create a sterically hindered environment around the palladium center, which is crucial for promoting challenging cross-coupling reactions. This steric bulk facilitates the reductive elimination step of the catalytic cycle and helps to prevent catalyst decomposition pathways, leading to higher turnover numbers and frequencies.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 5-[Di(1-adamantyl)phosphino]-1',3',5'-triphenyl-1'H-[1,4']bipyrazole |

| Molecular Formula | C₄₄H₄₇N₄P |

| Molecular Weight | 662.86 g/mol |

| CAS Number | 1239478-87-5 |

| Appearance | White to off-white powder |

Synthesis of the this compound Ligand

The synthesis of this compound is based on the streamlined preparation of the BippyPhos family of ligands, as developed by Singer and coworkers. The key steps involve the construction of the bipyrazole core followed by the introduction of the di(1-adamantyl)phosphino group.

Experimental Protocol: Synthesis of the BippyPhos Bipyrazole Core

A detailed, representative protocol for the synthesis of the core structure is as follows (adapted from the general procedure for the BippyPhos family):

Step 1: Synthesis of 3-bromo-1,5-diphenyl-1H-pyrazole-4-carbaldehyde. To a solution of 1,5-diphenyl-1H-pyrazole-4-carbaldehyde in a suitable solvent, a brominating agent (e.g., N-bromosuccinimide) is added portion-wise at a controlled temperature. The reaction is monitored by TLC or LC-MS until completion. The crude product is then isolated by extraction and purified by column chromatography.

Step 2: Synthesis of 5-bromo-1',3',5'-triphenyl-1'H-1,4'-bipyrazole. The brominated pyrazole-carbaldehyde from the previous step is reacted with phenylhydrazine in the presence of an acid catalyst in a suitable solvent, such as ethanol or acetic acid. The reaction mixture is heated to reflux until the condensation is complete. The product, the bipyrazole core, is then isolated by filtration or extraction and purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound. The 5-bromo-1',3',5'-triphenyl-1'H-1,4'-bipyrazole is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A solution of n-butyllithium is added dropwise to perform a lithium-halogen exchange. After stirring for a specified time, a solution of di(1-adamantyl)chlorophosphine in the same solvent is added. The reaction is allowed to warm to room temperature and stirred until completion. The final product, this compound, is isolated by quenching the reaction, extraction, and purification by column chromatography.

discovery and development of BippyPhos ligands

An In-Depth Technical Guide to the Discovery and Development of BippyPhos Ligands

Introduction

In the realm of palladium-catalyzed cross-coupling reactions, the development of effective phosphine ligands is paramount to achieving high efficiency, broad substrate scope, and catalyst stability. The Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for forming carbon-nitrogen (C-N) bonds, has particularly benefited from ligand innovation. Among the diverse array of ligands developed, BippyPhos has emerged as a uniquely versatile and powerful tool.[1][2] Discovered as a non-proprietary, bipyrazole-based bulky monodentate phosphine ligand, BippyPhos has demonstrated an exceptionally broad scope in the arylation of a wide variety of N-H containing substrates.[3][4]

This technical guide provides a comprehensive overview of the discovery, synthesis, and application of the BippyPhos family of ligands. It is intended for researchers, scientists, and drug development professionals who seek to leverage this technology for advanced organic synthesis. We will delve into the streamlined synthesis of the ligand, its mechanistic role in catalysis, quantitative performance data, and detailed experimental protocols for its use in key transformations.

Discovery and Synthesis

The BippyPhos ligand was developed to address the ongoing challenge of catalyst generality in palladium-catalyzed amination reactions.[5] While many ligands were effective for specific substrates, a single, broadly applicable ligand was needed to accommodate the diverse range of amines and (hetero)aryl chlorides used in pharmaceutical and materials science research.[6] The BippyPhos/[Pd(cinnamyl)Cl]₂ catalyst system was identified as being remarkably capable of catalyzing the amination of a wide variety of functionalized (hetero)aryl chlorides, bromides, and tosylates with primary and secondary amines, NH heterocycles, amides, ammonia, and hydrazine.[5]

A streamlined and efficient synthesis for BippyPhos and its derivatives was subsequently developed, making this powerful ligand readily accessible.[7][8] The key to this synthesis is a one-pot reaction sequence to create the bipyrazole precursor.

Synthetic Pathway

The synthesis begins with a one-pot bromination of a diketone, followed by alkylation with pyrazole and condensation with phenylhydrazine to form the key bipyrazole precursor. Subsequent lithiation and trapping with a chlorophosphine, such as di-tert-butylchlorophosphine, affords the final BippyPhos ligand.[7][8]

Mechanism of Action in Catalysis

BippyPhos functions as a supporting ligand in palladium-catalyzed cross-coupling reactions. Its bulky, electron-rich nature is crucial for promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination. A generic mechanism for the Buchwald-Hartwig amination is illustrated below.[9]

-

Oxidative Addition: The cycle starts with a catalytically active Pd(0) complex, stabilized by the BippyPhos ligand. This complex undergoes oxidative addition to an aryl halide (Ar-X), forming a Pd(II) intermediate.[9]

-

Amine Coordination and Deprotonation: An amine (R₂NH) coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium amide complex.

-

Reductive Elimination: This is often the rate-determining step. The Pd(II) complex undergoes reductive elimination to form the desired C-N bond of the product (Ar-NR₂) and regenerate the Pd(0) catalyst, which re-enters the cycle.[3]

Performance Data in Catalysis

The BippyPhos ligand has demonstrated remarkable efficacy across a range of palladium-catalyzed reactions. Its performance is characterized by high yields, tolerance of diverse functional groups, and effectiveness with challenging substrates like (hetero)aryl chlorides.[5][6] Below are tables summarizing its performance in key cross-coupling reactions.

Table 1: Buchwald-Hartwig Amination of Aryl Chlorides

General Conditions: Reactions were typically performed with a palladium precursor like [Pd(cinnamyl)Cl]₂ or Pd₂(dba)₃, BippyPhos, and a base (e.g., NaOtBu, KOtBu) in a solvent like toluene or 1,4-dioxane.

| Aryl Chloride | Amine/N-Nucleophile | Pd Source | Base | Temp (°C) | Yield (%) | Reference |

| 4-Chlorotoluene | Morpholine | [Pd(cinnamyl)Cl]₂ | NaOtBu | 100 | 98 | [5] |

| 4-Chloroanisole | Aniline | [Pd(cinnamyl)Cl]₂ | NaOtBu | 100 | 95 | [5] |

| 2-Chloropyridine | Benzamide | [Pd(cinnamyl)Cl]₂ | K₃PO₄ | 110 | 85 | [6] |

| 4-Chlorobenzonitrile | Indole | [Pd(cinnamyl)Cl]₂ | NaOtBu | 100 | 99 | [5][6] |

| 1-Chloro-4-(trifluoromethyl)benzene | Hydrazine | [Pd(cinnamyl)Cl]₂ | NaOtBu | 80 | 92 | [5] |

| 4-Chloroacetophenone | Ammonia | [Pd(cinnamyl)Cl]₂ | NaOtBu | 100 | 88 | [6] |

Table 2: C-O and C-C Cross-Coupling Reactions

BippyPhos also shows utility in C-O and C-C bond-forming reactions, although it is most renowned for C-N couplings.[1]

| Reaction Type | Electrophile | Nucleophile | Pd Source | Base | Temp (°C) | Yield (%) | Reference |

| C-O Coupling (Hydroxylation) | 4-Bromotoluene | H₂O (as hydroxide source) | [Pd(cinnamyl)Cl]₂ | NaOH | 100 | 91 | [8] |

| C-O Coupling (Alkoxylation) | 4-Chloroanisole | Phenol | Pd₂(dba)₃ | Cs₂CO₃ | 100 | 75 | [1] |

| α-Arylation of Ketones | 4-Chloroanisole | Acetophenone | 3A (Pd-BippyPhos Precatalyst) | KOtBu | 60 | 98 | [10] |

| Suzuki-Miyaura Coupling | 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ | K₃PO₄ | 80 | 90 | [1] |

Experimental Protocols

Detailed methodologies are critical for reproducible results. The following sections provide representative experimental protocols for the synthesis of BippyPhos and its application in a typical Buchwald-Hartwig amination reaction.

Protocol 1: Synthesis of BippyPhos[7]

This protocol is a streamlined version for laboratory-scale synthesis.

-

Precursor Synthesis: To a solution of 2,4-pentanedione (1.0 equiv) in a suitable solvent, add N-bromosuccinimide (NBS) (1.0 equiv). Stir until bromination is complete. Add pyrazole (1.0 equiv) and a base (e.g., K₂CO₃), followed by phenylhydrazine (1.0 equiv). Heat the mixture to reflux until the formation of the 1',3',5'-triphenyl-1'H-[1,4']bipyrazole precursor is complete, as monitored by TLC or GC-MS. Isolate the precursor via crystallization or chromatography.

-

Ligation: Dissolve the bipyrazole precursor (1.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C.

-

Lithiation: Add n-butyllithium (1.1 equiv) dropwise and stir the mixture at -78 °C for 1 hour.

-

Phosphine Trapping: Add di-tert-butylchlorophosphine (1.1 equiv) dropwise to the cooled solution. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield BippyPhos as a solid.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride[5]

The following workflow outlines a typical lab procedure for a BippyPhos-catalyzed amination.

-

Catalyst Preparation: In an inert atmosphere glovebox or under a stream of argon, add the palladium precursor (e.g., [Pd(cinnamyl)Cl]₂, 0.5-1.0 mol %), BippyPhos (1.0-2.0 mol %), and sodium tert-butoxide (1.2-1.4 equiv) to an oven-dried reaction vessel equipped with a stir bar.

-

Reagent Addition: Add the aryl chloride (1.0 equiv) and the amine (1.1-1.2 equiv). Add the anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.

-

Reaction: Seal the vessel and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir for the required time (4-24 hours), monitoring the reaction's progress by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography on silica gel to afford the desired N-aryl product.

Conclusion

The BippyPhos ligand represents a significant advancement in the field of palladium-catalyzed cross-coupling. Its development has provided chemists with a highly versatile and robust tool capable of facilitating a broad range of C-N bond-forming reactions with unparalleled scope.[5][6] The streamlined synthesis makes the ligand readily accessible, and its efficacy with challenging substrates, including heteroaryl chlorides and a wide array of nitrogen nucleophiles, cements its status as a premier ligand for modern organic synthesis. While it may not be the optimal choice for every conceivable coupling, it serves as an excellent starting point for reaction optimization and is often highly effective without further screening.[1] The continued application of BippyPhos in academic and industrial settings is expected to enable the efficient construction of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Streamlined Synthesis of the Bippyphos Family of Ligands and Cross-Coupling Applications | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Preparation of Ad-BippyPhos Palladium Precatalyst

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of the Ad-BippyPhos ligand and its subsequent complexation to form a palladium precatalyst. This precatalyst is highly effective for a variety of cross-coupling reactions crucial in pharmaceutical and materials science research.

Introduction

The this compound palladium precatalyst is a highly active and versatile catalyst used in numerous carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. Its bulky adamantyl groups and the bipyrazole phosphine backbone of the this compound ligand contribute to the catalyst's high efficiency and broad substrate scope. This document outlines the synthetic procedures for both the ligand and the final palladium precatalyst, along with relevant chemical data and workflow diagrams.

Data Presentation

Quantitative data for the this compound ligand and a common palladium precatalyst are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound Ligand

| Property | Value |

| IUPAC Name | 5-(di(adamantan-1-yl)phosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole |

| CAS Number | 1239478-87-5 |

| Molecular Formula | C₄₄H₄₇N₄P |

| Molecular Weight | 662.86 g/mol |

| Appearance | White to light yellow powder |

| Melting Point | 295-300 °C |

| Storage | Store at 2-8 °C under an inert atmosphere |

Table 2: Physicochemical Properties of (this compound)₂PdCl₂ Precatalyst

| Property | Value |

| Synonym | Bis[5-(di(1-adamantyl)phosphino)-1′,3′,5′-triphenyl-1′H-[1,4′]bipyrazole] palladium(II) dichloride |

| Molecular Formula | C₈₈H₉₄N₈P₂PdCl₂ |

| Molecular Weight | 1503.02 g/mol |

| Appearance | Powder or crystals |

| Melting Point | 263 °C (decomposes) |

| Applications | Buchwald-Hartwig, Suzuki-Miyaura, Heck, Sonogashira, Negishi, Stille, and Hiyama cross-coupling reactions. |

Experimental Protocols

Protocol 1: Synthesis of this compound Ligand

This protocol is adapted from a streamlined synthesis of the BippyPhos ligand family. The key steps involve the formation of a bipyrazole precursor followed by phosphination.

Materials:

-

1,3,5-triphenyl-1H-pyrazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Di(1-adamantyl)chlorophosphine

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

Standard glassware for air-sensitive reactions (Schlenk line, cannulas, etc.)

Procedure:

-

Preparation of the Lithiated Bipyrazole Intermediate:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,3,5-triphenyl-1H-pyrazole (1.0 equiv.) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 equiv.) dropwise to the solution.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

-

Phosphination:

-

In a separate flame-dried Schlenk flask, dissolve di(1-adamantyl)chlorophosphine (1.1 equiv.) in anhydrous THF.

-

Transfer the solution of the lithiated bipyrazole to the di(1-adamantyl)chlorophosphine solution at -78 °C via a cannula.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the this compound ligand as a white to light yellow solid.

-

Protocol 2: Preparation of this compound Palladium Precatalyst (e.g., [(π-allyl)Pd(this compound)]Cl)

This general protocol is based on the synthesis of similar bulky phosphine-ligated palladium precatalysts and can be adapted for this compound.

Materials:

-

This compound ligand (from Protocol 1)

-

Allylpalladium(II) chloride dimer [[(π-allyl)PdCl]₂]

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous pentane or hexane

-

Argon or Nitrogen gas

-

Standard glassware for air-sensitive reactions

Procedure:

-

Reaction Setup:

-

In a flame-dried Schlenk flask under an inert atmosphere, add allylpalladium(II) chloride dimer (0.5 equiv.).

-

Add the this compound ligand (1.0 equiv.).

-

-

Complexation:

-

Add anhydrous THF via syringe to dissolve the solids.

-

Stir the resulting solution at room temperature for 1-2 hours. The color of the solution may change, indicating complex formation.

-

-

Isolation of the Precatalyst:

-

To the stirred solution, add anhydrous pentane or hexane to precipitate the product.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Isolate the solid precatalyst by filtration under an inert atmosphere.

-

Wash the solid with fresh pentane or hexane.

-

Dry the product under vacuum to yield the this compound palladium precatalyst as a solid.

-

Visualizations

Logical Workflow for this compound Palladium Precatalyst Preparation

Caption: Synthetic workflow from starting materials to the final precatalyst.

Catalytic Cycle Overview for Cross-Coupling

Caption: Key steps in a typical palladium-catalyzed cross-coupling reaction.

Application Notes and Protocols for Ad-BippyPhos in Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ad-BippyPhos, a highly effective biaryl phosphine ligand, in palladium-catalyzed Buchwald-Hartwig amination reactions. This document offers detailed experimental protocols, quantitative data on substrate scope and yields, and visualizations to aid in the successful application of this versatile catalytic system. This compound has demonstrated exceptional performance in the coupling of a wide range of aryl and heteroaryl halides with various amines, including challenging substrates such as weakly nucleophilic sulfonamides.

Introduction to this compound

This compound, or 5-[Di(1-adamantyl)phosphino]-1',3',5'-triphenyl-1'H-[1,4']bipyrazole, is a bulky, electron-rich phosphine ligand that has proven to be highly effective in facilitating carbon-nitrogen (C-N) bond formation via the Buchwald-Hartwig amination. Its unique steric and electronic properties promote the key steps of the catalytic cycle, leading to high yields and broad substrate compatibility, particularly with less reactive aryl chlorides and challenging nucleophiles. The this compound ligand is typically employed with a palladium precursor, such as [Pd(crotyl)Cl]₂ or [Pd(cinnamyl)Cl]₂, to form the active catalyst.

Data Presentation

The following tables summarize the performance of the this compound-palladium catalytic system across a range of Buchwald-Hartwig amination reactions.

Table 1: Amination of Aryl and Heteroaryl Chlorides with Various Amines

| Entry | Aryl/Heteroaryl Chloride | Amine | Product | Yield (%) |

| 1 | 4-Chlorotoluene | Morpholine | 4-(p-tolyl)morpholine | 95 |

| 2 | 2-Chloropyridine | Aniline | N-phenylpyridin-2-amine | 88 |

| 3 | 1-Chloro-4-methoxybenzene | N-Methylaniline | N-methyl-N-(4-methoxyphenyl)aniline | 92 |

| 4 | 3-Chlorobenzonitrile | Cyclohexylamine | 3-(cyclohexylamino)benzonitrile | 85 |

| 5 | 2-Chloro-5-fluorotoluene | Pyrrolidine | 1-(5-fluoro-2-methylphenyl)pyrrolidine | 90 |

Table 2: Amination of Heteroaryl Halides with Sulfonamides

| Entry | Heteroaryl Halide | Sulfonamide | Product | Yield (%) |

| 1 | 2-Bromopyridine | N-Phenylmethanesulfonamide | N-(pyridin-2-yl)-N-phenylmethanesulfonamide | 82 |

| 2 | 3-Bromofuran | N-(4-Tolyl)benzenesulfonamide | N-(furan-3-yl)-N,4-ditolylbenzenesulfonamide | 78 |

| 3 | 2-Chloropyrazine | N-Methyl-4-nitrobenzenesulfonamide | N-methyl-4-nitro-N-(pyrazin-2-yl)benzenesulfonamide | 85 |

| 4 | 5-Bromo-1,3-thiazole | N-Ethyl-2-thiophenesulfonamide | N-ethyl-N-(thiazol-5-yl)thiophene-2-sulfonamide | 75 |

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of Aryl/Heteroaryl Chlorides with Amines

This protocol provides a general method for the C-N cross-coupling of aryl or heteroaryl chlorides with a variety of primary and secondary amines using the [Pd(cinnamyl)Cl]₂/Ad-BippyPhos catalytic system.[1]

Materials:

-

Palladium(II) cinnamyl chloride dimer ([Pd(cinnamyl)Cl]₂)

-

This compound

-

Aryl or heteroaryl chloride (1.0 mmol)

-

Amine (1.2 mmol)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Anhydrous toluene (5 mL)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (e.g., Schlenk tube or sealed vial)

-

Magnetic stirrer and heating block or oil bath

Procedure:

-

To a dry Schlenk tube or vial under an inert atmosphere (Nitrogen or Argon), add [Pd(cinnamyl)Cl]₂ (0.01 mmol, 1 mol% Pd), this compound (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol).

-

Add the aryl or heteroaryl chloride (1.0 mmol) and a magnetic stir bar.

-

Seal the vessel and evacuate and backfill with the inert gas three times.

-

Add anhydrous toluene (5 mL) via syringe, followed by the amine (1.2 mmol).

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with the addition of water (10 mL).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired arylated amine.

Protocol 2: Procedure for the Coupling of Heteroaryl Halides with Weakly Nucleophilic Sulfonamides

This protocol is specifically designed for the challenging coupling of heteroaryl halides with sulfonamides, a reaction where this compound has shown remarkable efficacy.[1]

Materials:

-

Palladium(II) crotyl chloride dimer ([Pd(crotyl)Cl]₂)

-

This compound

-

Heteroaryl halide (1.0 mmol)

-

Sulfonamide (1.2 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Cyclopentyl methyl ether (CPME) (5 mL)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware

-

Magnetic stirrer and heating block or oil bath

Procedure:

-

In a glovebox or under a stream of inert gas, charge a dry reaction vessel with [Pd(crotyl)Cl]₂ (0.015 mmol, 3 mol% Pd), this compound (0.06 mmol, 6 mol%), and potassium carbonate (2.0 mmol).

-

Add the heteroaryl halide (1.0 mmol) and the sulfonamide (1.2 mmol).

-

Add a magnetic stir bar and seal the vessel.

-

Add cyclopentyl methyl ether (CPME) (5 mL).

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction by LC-MS or HPLC. Reactions are typically complete within 12-24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the celite pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to isolate the N-arylated sulfonamide product.

Mandatory Visualizations

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Caption: General Experimental Workflow for Buchwald-Hartwig Amination.

References

Application Notes and Protocols for Ad-BippyPhos in C-O Coupling of Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-oxygen (C-O) bonds, particularly for the synthesis of aryl ethers, is a cornerstone of modern organic synthesis, with wide-ranging applications in medicinal chemistry, materials science, and natural product synthesis. The Buchwald-Hartwig amination has been extensively developed for C-N bond formation, and analogous C-O coupling reactions have emerged as a powerful tool. Ad-BippyPhos, a bulky and electron-rich di(1-adamantyl)phosphino-bipyrazole ligand, has demonstrated significant utility in palladium-catalyzed C-O cross-coupling reactions. Its steric bulk and electronic properties facilitate the challenging reductive elimination step, enabling the efficient coupling of a wide range of aryl halides with alcohols.

These application notes provide a comprehensive overview of the use of this compound in palladium-catalyzed C-O coupling reactions, including detailed experimental protocols and a summary of reported substrate scope and yields.

Catalytic Cycle of Buchwald-Hartwig C-O Coupling

The generally accepted mechanism for the palladium-catalyzed C-O coupling of aryl halides with alcohols is depicted below. The cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the alcohol, deprotonation to form a palladium alkoxide intermediate, and finally, reductive elimination to yield the desired aryl ether and regenerate the active Pd(0) catalyst.

Caption: Catalytic cycle for the palladium-catalyzed C-O cross-coupling of aryl halides with alcohols.

Experimental Workflow

The following diagram outlines a typical experimental workflow for performing an this compound-mediated C-O coupling reaction. The procedure emphasizes the need for an inert atmosphere to prevent catalyst deactivation.

Caption: General experimental workflow for this compound catalyzed C-O coupling.

Quantitative Data Summary

The following tables summarize the substrate scope for the palladium-catalyzed C-O coupling of various aryl halides with primary alcohols using a bulky di-1-adamantyl-substituted bipyrazolylphosphine ligand, this compound (referred to as L6 in the source).[1][2][3]

Table 1: Coupling of Aryl Bromides with Primary Alcohols [1][2][3]

| Entry | Aryl Bromide | Alcohol | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | n-Butanol | Pd(OAc)₂ (2) | This compound (4) | NaOtBu | Toluene | 100 | 16 | 95 |

| 2 | 4-Bromotoluene | n-Butanol | Pd(OAc)₂ (2) | This compound (4) | NaOtBu | Toluene | 100 | 16 | 92 |

| 3 | Bromobenzene | n-Butanol | Pd(OAc)₂ (2) | This compound (4) | NaOtBu | Toluene | 100 | 16 | 88 |

| 4 | 4-Bromobenzonitrile | n-Butanol | Pd(OAc)₂ (1) | This compound (2) | NaOtBu | Toluene | 80 | 12 | 98 |

| 5 | 4-Bromoacetophenone | n-Butanol | Pd(OAc)₂ (1) | This compound (2) | NaOtBu | Toluene | 80 | 12 | 96 |

| 6 | 2-Bromonaphthalene | n-Butanol | Pd(OAc)₂ (2) | This compound (4) | NaOtBu | Toluene | 100 | 16 | 91 |

| 7 | 3-Bromopyridine | n-Butanol | Pd(OAc)₂ (2) | This compound (4) | NaOtBu | Toluene | 100 | 16 | 85 |

| 8 | 4-Bromotoluene | 1-Octanol | Pd(OAc)₂ (2) | This compound (4) | NaOtBu | Toluene | 100 | 16 | 90 |

| 9 | 4-Bromotoluene | Benzyl alcohol | Pd(OAc)₂ (2) | This compound (4) | NaOtBu | Toluene | 100 | 16 | 87 |

Table 2: Coupling of Aryl Chlorides with Primary Alcohols [1][2][3]

| Entry | Aryl Chloride | Alcohol | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroanisole | n-Butanol | Pd(OAc)₂ (2) | This compound (4) | NaOtBu | Toluene | 110 | 24 | 90 |

| 2 | 4-Chlorotoluene | n-Butanol | Pd(OAc)₂ (2) | This compound (4) | NaOtBu | Toluene | 110 | 24 | 85 |

| 3 | Chlorobenzene | n-Butanol | Pd(OAc)₂ (2) | This compound (4) | NaOtBu | Toluene | 110 | 24 | 78 |

| 4 | 4-Chlorobenzonitrile | n-Butanol | Pd(OAc)₂ (1) | This compound (2) | NaOtBu | Toluene | 100 | 18 | 94 |

| 5 | 4-Chloroacetophenone | n-Butanol | Pd(OAc)₂ (1) | This compound (2) | NaOtBu | Toluene | 100 | 18 | 92 |

| 6 | 2-Chloronaphthalene | n-Butanol | Pd(OAc)₂ (2) | This compound (4) | NaOtBu | Toluene | 110 | 24 | 88 |

| 7 | 3-Chloropyridine | n-Butanol | Pd(OAc)₂ (2) | This compound (4) | NaOtBu | Toluene | 110 | 24 | 75 |

Detailed Experimental Protocols

The following are general procedures for the palladium-catalyzed C-O coupling of aryl halides with primary alcohols using this compound as the ligand.[1][2][3]

General Procedure for the Coupling of Aryl Bromides with Primary Alcohols: